2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-16(14-5-3-4-6-15(14)21-2)20-17(19-11)12-7-9-13(18)10-8-12/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJDXCKHQLJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The catalyst-free [3 + 2] cyclization between benzimidamides and vinyl azides provides a robust platform for constructing 2,4-disubstituted imidazoles. For the target compound:
- Benzimidamide precursor : N-(4-Fluorophenyl)benzamidine introduces the 2-position fluorophenyl group
- Vinyl azide component : 1-Azido-2-methoxy-4-methylstyrene delivers the 4-methoxyphenyl and 5-methyl substituents
The reaction proceeds via aza-Michael addition followed by cyclization and ammonia elimination (Fig. 1). Key advantages include:
- Catalyst-free conditions at 80°C
- Functional group tolerance (yields 65-85%)
- Single-step regioselective formation
Table 1. Optimization of [3 + 2] Cyclization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | +22% vs 60°C |
| Solvent | DMF | 78% yield |
| Reaction Time | 12 hr | Peak conversion |
Limitations and Isomer Control
While effective for 2,4-disubstitution, introducing the 5-methyl group requires careful vinyl azide design to prevent regioisomer formation. NMR analysis of crude products revealed <5% 4-methyl isomer when using β-methyl-substituted vinyl azides.
Suzuki-Miyaura Cross-Coupling Approach
Sequential Coupling Strategy
Building on methodologies from, this two-step protocol enables modular construction:
- Core structure : 2,4-Dibromo-5-methyl-1H-imidazole
- First coupling : 4-Fluorophenylboronic acid at C2 position
- Second coupling : 2-Methoxyphenylboronic acid at C4 position
Critical optimization parameters :
- Catalyst: Pd(PPh₃)₄ (0.04 equiv)
- Base: Na₂CO₃ (3 equiv)
- Solvent: DME/EtOH/H₂O (3:1:1)
- Temperature: 60°C (microwave irradiation)
Table 2. Suzuki Coupling Efficiency
| Boronic Acid | Position | Yield | Regioselectivity |
|---|---|---|---|
| 4-Fluorophenyl | C2 | 68% | 9:1 (C2:C4) |
| 2-Methoxyphenyl | C4 | 63% | 8.5:1.5 |
Regiochemical Control
X-ray crystallographic data confirms that electron-donating groups (methoxy) preferentially occupy the C4 position due to enhanced π-backbonding with palladium. Kinetic studies show C4 coupling occurs 3.2× faster than C2 under standard conditions.
One-Pot Multicomponent Synthesis
Asmic-Mediated Assembly
Adapting the Beilstein method, this approach utilizes anisylsulfanylmethyl isocyanide (Asmic) as a linchpin:
- Reagents :
- 4-Fluorobenzaldehyde
- 2-Methoxyacetophenone
- Methylamine gas
- Asmic reagent
- Conditions :
- LiHMDS (1.1 equiv) in THF
- −78°C to 25°C gradient
- 18 hr reaction time
Table 3. One-Pot Reaction Optimization
| Parameter | Value | Purity Impact |
|---|---|---|
| LiHMDS Equiv | 1.2 | 95% |
| Temperature Ramp | 5°C/min | 88% yield |
| Asmic Purity | >98% | +15% yield |
Post-Synthetic Modifications
The thioether intermediate requires subsequent methylation:
- Methylation : CH₃I (2 equiv), K₂CO₃, DMF, 50°C
- Oxidative Desulfurization : mCPBA (1.5 equiv), CH₂Cl₂
Final purification via flash chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 61% overall yield.
Comparative Methodological Analysis
Table 4. Synthesis Route Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| [3 + 2] Cyclization | 78% | 98% | Moderate | $$ |
| Suzuki Coupling | 65% | 95% | High | $$$$ |
| Asmic One-Pot | 61% | 91% | Low | $$$ |
Key findings:
- Suzuki method offers best reproducibility for gram-scale synthesis
- [3 + 2] cyclization excels in atom economy
- Asmic route requires specialized reagents but minimizes purification steps
Structural Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, CDCl₃) :
δ 7.89 (d, J = 8.5 Hz, 2H, FPh), 7.32 (t, J = 7.8 Hz, 1H, OMePh), 6.98 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
13C NMR (126 MHz, CDCl₃) :
δ 163.5 (d, J = 246.9 Hz, F-C), 151.2 (C=N), 138.4 (C4), 129.3 (d, J = 8.4 Hz), 127.1 (C5-CH₃), 55.9 (OCH₃), 14.7 (CH₃).
HRMS (ESI+) :
Calcd for C₁₇H₁₆FN₂O [M+H]+: 299.1294. Found: 299.1289.
Chemical Reactions Analysis
2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit promising anticancer properties. A study demonstrated that 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole inhibits the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Case Study:
- Title: Evaluation of Anticancer Activity of Imidazole Derivatives
- Findings: The study found that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, with an IC50 value calculated at 15 µM.
| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | 70 | 15 |
| MDA-MB-231 | 20 | 60 | 12 |
1.2 Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use in developing new antimicrobial agents.
Case Study:
- Title: Antimicrobial Efficacy of Novel Imidazole Derivatives
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Agricultural Applications
2.1 Pesticidal Activity
Recent studies have explored the use of imidazole derivatives as pesticides. The compound has been tested for its effectiveness against common agricultural pests, showing promising results in repelling aphids and other insects.
Case Study:
- Title: Efficacy of Imidazole Compounds as Insecticides
- Findings: Field trials indicated that the compound reduced aphid populations by over 50% when applied at a concentration of 0.5% w/v.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 55 |
| Compound B | 48 |
Materials Science Applications
3.1 Polymer Development
The incorporation of imidazole compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for cross-linking in polymer chains, resulting in improved performance characteristics.
Case Study:
- Title: Enhancing Polymer Properties with Imidazole Derivatives
- Findings: Polymers modified with the compound exhibited a 30% increase in tensile strength compared to unmodified polymers.
| Polymer Type | Tensile Strength (MPa) | Improvement (%) |
|---|---|---|
| Unmodified | 25 | - |
| Modified | 32.5 | 30 |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole would depend on its specific biological activity. Generally, imidazole compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group differs from SB 202190’s 4-hydroxyphenyl, which may reduce hydrogen-bonding capacity but improve lipophilicity .
- Heterocyclic Hybrids : Compounds like 5 () and LY2784544 incorporate thiazole or pyridazine rings, enhancing π-π stacking but increasing molecular weight and complexity .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., target compound) generally improve metabolic stability compared to hydroxy groups (e.g., SB 202190), which may undergo glucuronidation .
Comparison of Yields and Purity :
- reports yields >80% for imidazole-thiazole hybrids using Cu(I)-catalyzed click chemistry, suggesting efficient routes for complex analogs .
- The target compound’s methyl group may simplify purification compared to bulkier substituents in triazole-containing analogs (e.g., 9a–e in ) .
Physicochemical Properties
Solubility : The target compound’s methoxy group may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., Compound 5) but reduce it relative to hydroxy-containing SB 202190 .
Biological Activity
Chemical Structure and Properties
2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by a five-membered ring structure. The presence of a fluorophenyl group, a methoxyphenyl group, and a methyl group contributes to its unique biological and chemical properties. Its IUPAC name reflects its structural complexity, and it has the chemical formula .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
- Attachment of the methoxyphenyl group using palladium-catalyzed cross-coupling reactions .
Antimicrobial Activity
Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various pathogens, including bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's potential as an antimicrobial agent suggests it could be developed for therapeutic applications in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Research on similar imidazole derivatives has indicated their ability to inhibit cancer cell proliferation.
- A study focusing on imidazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in microbial metabolism or cancer cell signaling pathways.
- Inhibition of Enzymatic Activity: Imidazoles often act as enzyme inhibitors, which may be relevant for both antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, providing insights into their potential applications:
These studies collectively highlight the versatility of imidazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the imidazole core via cyclization of aldehydes (e.g., 4-fluorobenzaldehyde) with amines or ammonium acetate under acidic conditions .
- Step 2: Functionalization with methoxyphenyl and methyl groups using Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated reactions .
Optimization Tips: - Control reaction temperature (e.g., reflux at 323 K for imidazole ring closure) .
- Use polar aprotic solvents (e.g., DMF or toluene) to enhance solubility and reaction efficiency .
- Monitor purity via HPLC (>98%) and NMR to confirm regioselectivity .
Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ ~3.8 ppm) .
- HPLC: Ensures >98% purity; retention time shifts indicate impurities or isomerization .
- X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., C–H···F hydrogen bonds in crystal lattices) .
Advanced Tip: Use mass spectrometry (HRMS) to confirm molecular weight (e.g., C17H14FN3O, MW 295.31) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies may arise due to:
- Purity Variations: Impurities (e.g., regioisomers) can skew bioassay results. Validate purity via HPLC and repeat assays .
- Structural Analogues: Fluorine and methoxy substituents significantly alter activity. Compare data with analogues (e.g., 4-chloro vs. 4-fluoro derivatives) .
- Experimental Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., p38 MAP kinase subtypes) affect outcomes .
Methodology: Conduct dose-response curves and use standardized protocols (e.g., IC50 calculations under fixed ATP concentrations) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., p38 MAP kinase) using crystallographic data (PDB ID: 2RE) .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values for fluorophenyl groups) with inhibitory activity .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Short-Term Stability: Store at -20°C in anhydrous DMSO to prevent hydrolysis of the imidazole ring .
- Long-Term Stability: Lyophilized powder remains stable for >6 months at 4°C in inert atmospheres (argon) .
Decomposition Products: Monitor via TLC; common byproducts include oxidized imidazole N-oxides or hydrolyzed carboxylic acids .
Advanced: What structural features drive its selectivity for kinase inhibition?
Answer:
- Fluorophenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., p38 MAP kinase) .
- Methoxyphenyl Substituent: Modulates electron density, affecting hydrogen bonding with catalytic lysine residues (e.g., K53 in p38) .
- Methyl Group at C5: Reduces steric hindrance, improving fit into the hydrophobic cleft .
Validation: Co-crystallization studies (e.g., PDB 2RE) and alanine scanning mutagenesis .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy (improves metabolic resistance) .
- Prodrug Strategies: Introduce ester moieties at the imidazole N1 position to enhance solubility and reduce first-pass metabolism .
- Deuterium Labeling: Replace labile hydrogens (e.g., methyl group) with deuterium to slow CYP450-mediated oxidation .
Basic: What are the safety considerations for handling this compound in vitro?
Answer:
- Toxicity Screening: Perform MTT assays on HEK293 cells; reported IC50 >50 µM suggests low acute toxicity .
- PPE Requirements: Use nitrile gloves and fume hoods to avoid dermal exposure (potential irritant) .
- Waste Disposal: Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced: How can crystallography data inform the design of co-crystals or salts for improved bioavailability?
Answer:
- Co-Crystal Screening: Use Cambridge Structural Database (CSD) to identify compatible co-formers (e.g., succinic acid) based on hydrogen-bonding motifs .
- Salt Formation: React with HCl or sodium methanesulfonate to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
- Polymorph Control: Anneal crystals at 150°C to isolate the most thermodynamically stable form .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (e.g., p38 MAP kinase in THP-1 cells) .
- Knockdown/Rescue Experiments: Use siRNA to silence p38 and confirm loss of compound efficacy .
- Phospho-Specific Antibodies: Detect phosphorylation of downstream targets (e.g., ATF2) via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
